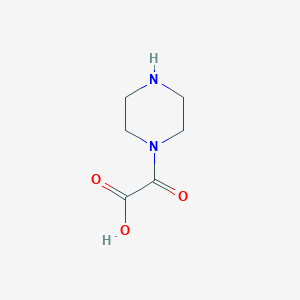

Oxo-piperazin-1-yl-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-piperazin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(6(10)11)8-3-1-7-2-4-8/h7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLCKTWCPKNNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365994 | |

| Record name | Oxo-piperazin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691394-09-9 | |

| Record name | α-Oxo-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxo-piperazin-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 691394-09-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Oxo-piperazin-1-yl-acetic acid

This guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo-piperazin-1-yl-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in numerous marketed drugs, and its derivatives are continually explored for novel therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a common structural motif in a vast array of biologically active molecules, contributing to improved pharmacokinetic properties such as aqueous solubility and oral bioavailability.[2] Its presence can significantly influence a compound's interaction with biological targets. The introduction of an acetic acid side chain at the N-1 position of a piperazinone core creates a molecule with both a rigid heterocyclic scaffold and a flexible acidic functional group, opening avenues for further derivatization or direct interaction with biological receptors.

This guide will detail a reliable synthetic pathway to 4-Oxo-piperazin-1-yl-acetic acid, starting from commercially available precursors. Furthermore, it will provide a thorough description of the analytical techniques required to confirm the structure and purity of the synthesized compound.

Synthesis of 4-Oxo-piperazin-1-yl-acetic acid

The synthesis of 4-Oxo-piperazin-1-yl-acetic acid is a two-step process commencing with the N-alkylation of piperazin-2-one with an appropriate haloacetic acid ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is a common and effective method for the preparation of N-substituted piperazines.[3]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for 4-Oxo-piperazin-1-yl-acetic acid.

Step 1: Synthesis of Ethyl 2-(4-oxo-piperazin-1-yl)acetate

The first step involves a nucleophilic substitution reaction where the secondary amine of piperazin-2-one attacks the electrophilic carbon of ethyl bromoacetate. The reaction is typically carried out in the presence of a weak base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford Ethyl 2-(4-oxo-piperazin-1-yl)acetate as a pure product.

Causality behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperazinone nitrogen, enhancing its nucleophilicity, while being mild enough to avoid significant side reactions.

-

Temperature: Elevated temperature increases the reaction rate without promoting significant decomposition of the reactants or products.

Step 2: Hydrolysis of Ethyl 2-(4-oxo-piperazin-1-yl)acetate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred as it is generally irreversible and leads to the carboxylate salt, which can be easily separated from any unreacted ester.

Experimental Protocol (Basic Hydrolysis):

-

Reaction Setup: Dissolve Ethyl 2-(4-oxo-piperazin-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The carboxylic acid product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Oxo-piperazin-1-yl-acetic acid. The product can be further purified by recrystallization if necessary.

Characterization of 4-Oxo-piperazin-1-yl-acetic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of 4-Oxo-piperazin-1-yl-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of the piperazinone ring, the acetic acid moiety, and their connectivity.

Expected Spectral Data:

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H, -COOH)~4.2 ppm (singlet, 2H, -N-CH₂-COOH)~3.5 ppm (triplet, 2H, piperazinone ring)~3.3 ppm (singlet, 2H, piperazinone ring)~3.0 ppm (triplet, 2H, piperazinone ring) |

| ¹³C NMR | ~170-175 ppm (-COOH)~165-170 ppm (-C=O, amide)~55-60 ppm (-N-CH₂-COOH)~45-55 ppm (piperazinone ring carbons) |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=O stretch (Amide) | 1650-1680 |

| C-N stretch | 1200-1350 |

The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity.

Expected Molecular Ion Peak:

For 4-Oxo-piperazin-1-yl-acetic acid (C₆H₁₀N₂O₃), the expected molecular weight is 158.16 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 159.07.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of 4-Oxo-piperazin-1-yl-acetic acid, a valuable building block in drug discovery. The detailed protocols for synthesis and characterization provide a solid foundation for researchers to produce and validate this compound in their laboratories. The principles and techniques described herein are broadly applicable to the synthesis of other N-substituted piperazinone derivatives, highlighting the versatility of this synthetic approach.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 2. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 5. medchemexpress.com [medchemexpress.com]

The Emergence of a Privileged Scaffold: A Technical History of (3-Oxopiperazin-1-yl)acetic Acid

Abstract

The (3-Oxopiperazin-1-yl)acetic acid core, a seemingly simple heterocyclic structure, represents a cornerstone in modern medicinal chemistry. Classified as a "privileged scaffold," its unique combination of physicochemical properties has made it a versatile building block in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the discovery and history of this important molecule, delving into its synthesis, the evolution of its applications, and its role as a foundational element in the development of novel drugs. We will examine the key chemical principles that underpin its synthesis and utility, providing detailed experimental protocols and exploring its significance in contemporary drug discovery.

Introduction: The Piperazine Motif in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast number of clinically approved drugs.[] Its prevalence stems from a favorable combination of properties: the two nitrogen atoms provide handles for chemical modification, influencing solubility, basicity, and receptor interactions. The chair-like conformation of the piperazine ring also offers a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, crucial for effective binding to biological targets.[2]

The introduction of a carbonyl group to create a piperazinone, and the subsequent addition of an acetic acid moiety, gives rise to (3-Oxopiperazin-1-yl)acetic acid. This modification further refines the scaffold's properties, introducing a lactam structure and a carboxylic acid group that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

The Genesis of a Scaffold: Discovery and Early Synthesis

While a definitive seminal publication detailing the very first synthesis of (3-Oxopiperazin-1-yl)acetic acid (CAS Number: 25629-32-7) is not readily apparent in a singular, landmark paper, its emergence can be traced through the evolution of synthetic methodologies for piperazinones and their derivatives. The fundamental approach to constructing this molecule involves two key transformations: the formation of the 2-oxopiperazine (also known as piperazin-2-one) ring and the subsequent N-alkylation with an acetic acid precursor.

Formation of the 2-Oxopiperazine Core

The synthesis of the 2-oxopiperazine core is a critical first step. Early and classical methods for the preparation of piperazine derivatives often involved the condensation reaction between ethylenediamine and various bifunctional compounds. A common and direct precursor to (3-Oxopiperazin-1-yl)acetic acid is 2-oxopiperazine (CAS 5625-67-2).[3]

A prevalent synthetic route to 2-oxopiperazine involves the cyclization of an N-(2-aminoethyl)glycine derivative. A more direct and industrially scalable approach, as outlined in patent literature, involves the reaction of chloroethylamine with ethyl chloroacetate. This method offers good reaction selectivity and avoids some of the side reactions common with the use of ethylenediamine.[4]

N-Alkylation: Attaching the Acetic Acid Moiety

Once the 2-oxopiperazine core is obtained, the acetic acid group is introduced via N-alkylation of the secondary amine at the 1-position. This is typically achieved through a nucleophilic substitution reaction with a haloacetic acid derivative, most commonly ethyl bromoacetate or ethyl chloroacetate, in the presence of a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This N-alkylation strategy is a cornerstone of piperazine chemistry, allowing for the introduction of a wide variety of functional groups.[5]

The overall synthetic strategy can be visualized as a two-step process, beginning with the formation of the piperazinone ring followed by the attachment of the acetic acid side chain.

Significance in Drug Discovery and Development

The (3-Oxopiperazin-1-yl)acetic acid scaffold has proven to be a valuable starting point for the development of a wide range of biologically active molecules. Its utility lies in its ability to serve as a rigid core to which various pharmacophoric groups can be attached, allowing for the fine-tuning of activity against specific biological targets.

A Versatile Intermediate

The presence of both a secondary amine within the lactam ring and a carboxylic acid provides two key points for further chemical modification. This allows for the generation of large libraries of compounds for high-throughput screening, a critical process in modern drug discovery. The piperazinone core can be substituted at various positions, and the carboxylic acid can be converted to a wide range of functional groups, including esters, amides, and other bioisosteres.

Therapeutic Applications of Derivatives

Derivatives of the oxo-piperazin-1-yl-acetic acid scaffold have shown promise in a variety of therapeutic areas:

-

Antiviral Agents: A series of 2-oxopiperazine derivatives have been identified as potent inhibitors of the dengue virus.[]

-

Anti-inflammatory and Anti-cancer Agents: Novel benzhydrylpiperazine-based derivatives incorporating an oxadiazole moiety, which can be synthesized from the core acetic acid structure, have been developed as dual COX-2/5-LOX inhibitors with both anti-inflammatory and anti-cancer properties.[7]

-

Central Nervous System (CNS) Disorders: The broader class of piperazine derivatives has a long history of use in the treatment of CNS disorders, and the oxopiperazine scaffold continues to be explored for its potential in this area.

Experimental Protocols

The following protocols are illustrative of the general synthetic methods used to prepare (3-Oxopiperazin-1-yl)acetic acid and its precursors. These are generalized procedures and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis of 2-Oxopiperazine (Piperazin-2-one)

Method: Based on the reaction of chloroethylamine and ethyl chloroacetate.[4]

Materials:

-

Chloroethylamine hydrochloride

-

Ethyl chloroacetate

-

Toluene (or another suitable organic solvent)

-

Ammonium acetate

-

Sodium carbonate (or another suitable base)

-

Acetone

-

Water

-

Activated carbon

Procedure:

-

To a reaction vessel, add chloroethylamine hydrochloride, ethyl chloroacetate, and toluene.

-

Stir the mixture at a controlled temperature (e.g., 30°C) for a designated period (e.g., 24 hours).

-

Add ammonium acetate and sodium carbonate to the reaction mixture.

-

Increase the temperature (e.g., to 80°C) and continue the reaction for another extended period (e.g., 24 hours).

-

Cool the reaction mixture to room temperature to allow for crystallization of the crude product.

-

Filter the crude product and dry.

-

Recrystallize the crude product from an acetone-water mixture, using activated carbon for decolorization, to obtain pure 2-oxopiperazine.

Synthesis of (3-Oxopiperazin-1-yl)acetic acid

Method: N-alkylation of 2-oxopiperazine with ethyl chloroacetate followed by hydrolysis.

Materials:

-

2-Oxopiperazine

-

Ethyl chloroacetate

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

-

Dichloromethane (for extraction)

Procedure:

Step 1: N-Alkylation

-

Dissolve 2-oxopiperazine in acetonitrile and add potassium carbonate.

-

Add ethyl chloroacetate to the mixture and stir at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-oxopiperazin-1-yl)acetate.

-

The crude ester can be purified by extraction. Dissolve the residue in dichloromethane and wash with a dilute HCl solution to remove any unreacted 2-oxopiperazine. Neutralize the aqueous layer with a base (e.g., sodium carbonate) and extract the product back into dichloromethane. Dry the organic layer and evaporate the solvent.

Step 2: Hydrolysis

-

Dissolve the purified ethyl (3-oxopiperazin-1-yl)acetate in a suitable solvent (e.g., a mixture of water and ethanol).

-

Add a solution of sodium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the (3-Oxopiperazin-1-yl)acetic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3-Oxopiperazin-1-yl)acetic acid | 25629-32-7 | C6H10N2O3 | 158.16 |

| 2-Oxopiperazine | 5625-67-2 | C4H8N2O | 100.12 |

Conclusion and Future Outlook

The history of (3-Oxopiperazin-1-yl)acetic acid is intrinsically linked to the broader story of piperazine and its derivatives in medicinal chemistry. While its initial discovery may not be attributable to a single breakthrough moment, its importance has grown steadily as a versatile and "privileged" scaffold in drug discovery. The synthetic routes to this compound are well-established, relying on fundamental organic chemistry principles of cyclization and N-alkylation.

The future of the (3-Oxopiperazin-1-yl)acetic acid scaffold lies in its continued use as a template for the design of novel therapeutic agents. As our understanding of disease biology becomes more sophisticated, the ability to rapidly generate and test diverse libraries of compounds based on this core structure will be invaluable. The inherent drug-like properties of the piperazinone motif, combined with the synthetic tractability of the acetic acid side chain, ensure that (3-Oxopiperazin-1-yl)acetic acid will remain a relevant and important tool for medicinal chemists for the foreseeable future.

References

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-哌嗪酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 7. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 2-Oxo-2-(piperazin-1-yl)acetic Acid: A Vade Mecum for the Modern Researcher

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-oxo-2-(piperazin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, offering a self-validating, multi-pronged approach to unambiguously confirm the molecular architecture of this important heterocyclic compound. Our methodology is grounded in the principles of modern analytical chemistry, integrating spectroscopic and spectrometric techniques to build a complete and robust structural dossier.

Introduction: The Significance of Piperazine Scaffolds

The piperazine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties make it a privileged scaffold in drug design. The title compound, 2-oxo-2-(piperazin-1-yl)acetic acid, combines this versatile heterocycle with a glyoxylic acid moiety, presenting a unique set of structural features and potential for further chemical modification. Accurate and unequivocal structure determination is the bedrock upon which all subsequent research and development activities are built.

A Strategic Approach to Structure Elucidation

Workflow for Structure Elucidation

Caption: A strategic workflow for the comprehensive structure elucidation of a target molecule.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable step in any structure elucidation workflow. It provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile/water) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Expected Results and Interpretation

For 2-oxo-2-(piperazin-1-yl)acetic acid (C₆H₁₀N₂O₃), the expected accurate masses are:

| Ion | Expected m/z |

| [M+H]⁺ | 159.0764 |

| [M+Na]⁺ | 181.0583 |

| [M-H]⁻ | 157.0618 |

The fragmentation pattern in the MS/MS spectrum provides crucial information about the connectivity of the molecule. Key expected fragmentations for this compound would involve the cleavage of the piperazine ring and the loss of the carboxylic acid group.[4]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

¹H NMR: Acquire a standard proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, coupling patterns, and integration.

-

¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity of different fragments.

-

Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the structure of 2-oxo-2-(piperazin-1-yl)acetic acid and data from analogous compounds, the following spectral features are anticipated:[2][5][6]

¹H NMR (in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Piperazine CH₂ (adjacent to N-H) | ~2.8 - 3.0 | Triplet | 4H |

| Piperazine CH₂ (adjacent to N-CO) | ~3.4 - 3.6 | Triplet | 4H |

| N-H | Broad singlet | 1H | |

| COOH | Broad singlet | 1H |

¹³C NMR (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| Piperazine C (adjacent to N-H) | ~43 - 46 |

| Piperazine C (adjacent to N-CO) | ~46 - 49 |

| C=O (amide) | ~163 - 165 |

| C=O (carboxylic acid) | ~168 - 170 |

The presence of rotational isomers (rotamers) due to the restricted rotation around the amide bond can lead to the observation of multiple sets of signals for the piperazine protons and carbons, especially at lower temperatures.[2][6]

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies and Interpretation

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1630 - 1680 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C-N stretch | 1020 - 1250 |

The presence of strong absorption bands in these regions would provide confirmatory evidence for the key functional groups in 2-oxo-2-(piperazin-1-yl)acetic acid.[8][9]

Part 4: Single-Crystal X-ray Diffraction - The Definitive 3D Structure

When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[10] The piperazine ring is expected to adopt a chair conformation.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Conclusion

The structural elucidation of 2-oxo-2-(piperazin-1-yl)acetic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the integrated workflow presented in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities. The combination of mass spectrometry for molecular formula determination, NMR spectroscopy for mapping the atomic connectivity, and FTIR for functional group identification provides a robust and self-validating dataset. When applicable, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional molecular architecture. This comprehensive approach ensures the scientific integrity of the data, which is paramount for all subsequent applications in research and development.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raco.cat [raco.cat]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

The Emergent Therapeutic Potential of Oxo-piperazin-1-yl-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, promising subclass: novel oxo-piperazin-1-yl-acetic acid derivatives. These compounds feature a reactive acetic acid moiety attached to a piperazinone core, offering a versatile platform for synthesizing diverse chemical libraries with a wide spectrum of biological activities. We will explore the synthetic rationale, delve into key biological activities such as anticancer and anticoagulant effects, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this dynamic field.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and polarity.[3][4] This structure allows for extensive modification at the N-1 and N-4 positions, enabling the fine-tuning of a molecule's properties to enhance target affinity, specificity, water solubility, and oral bioavailability.[1][5] While many existing piperazine-based drugs are associated with increasing tolerance and suboptimal pharmacokinetic profiles, the development of novel derivatives aims to overcome these limitations.[1] The introduction of an oxo group to form a piperazinone, combined with an acetic acid functional group, creates a compelling chemical entity for exploring new therapeutic frontiers, particularly in oncology and thrombosis.

Synthetic Strategies and Rationale

The synthesis of this compound derivatives typically involves a multi-step process designed for modularity, allowing for the creation of diverse compound libraries. The core synthetic rationale is to build upon a central piperazinone ring, introducing various substituents to probe the chemical space for desired biological activity.

A common approach involves the reaction of a substituted piperazin-2-one intermediate with a bromo- or chloro-acetyl derivative.[6][7] This allows for the attachment of the critical acetic acid side chain. Subsequent modification of the terminal carboxyl group can then be performed to generate amides, esters, or other functional groups, further diversifying the chemical library.[6]

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for novel this compound derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. This section will focus on two of the most promising: anticancer and anticoagulant activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of piperazine-containing compounds against a wide array of human cancer cell lines.[8][9] The mechanism often involves the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis

A key mechanism identified for piperazine derivatives is the simultaneous induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10]

-

Intrinsic Pathway: The compound can induce a significant drop in mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase-9 and subsequently the executioner caspase-3/7, leading to cell death.[10]

-

Extrinsic Pathway: The same compounds can also activate caspase-8, a key initiator of the extrinsic pathway, which is often linked to the suppression of pro-survival signals like NF-κB translocation.[10]

This dual-pathway induction makes the compounds potent anticancer agents and potentially circumvents resistance mechanisms that may arise from defects in a single apoptotic pathway.[10] Studies have shown that these derivatives can arrest the cell cycle, often at the G0/G1 or S phase, preventing cancer cell proliferation.[11][12]

Caption: Dual apoptotic pathways induced by this compound derivatives.

Anticoagulant Activity

Thrombotic disorders are a major cause of morbidity and mortality worldwide.[13] Coagulation factor Xa (FXa) is a critical enzyme in the coagulation cascade, as it represents the convergence point of both the intrinsic and extrinsic pathways.[13][14] Therefore, inhibiting FXa is a highly attractive strategy for developing new anticoagulant drugs.

Several piperazine-based molecules have been identified as potent and selective inhibitors of FXa.[15][16] The piperazine scaffold acts as a central linker to position key pharmacophoric groups into the S1 and S4 binding pockets of the FXa active site. The design of these inhibitors often mimics the binding mode of established drugs like Rivaroxaban.[15]

Structure-Activity Relationship (SAR) Insights:

-

S1 Pocket Binding: A substituted aromatic ring (e.g., 4-chlorophenyl) attached to the piperazine core often serves to occupy the S1 specificity pocket of FXa, which is crucial for potent inhibition.[15]

-

S4 Pocket Interaction: The other end of the molecule, often containing groups like morpholinone or similar heterocycles, interacts with the S4 pocket, contributing to overall binding affinity and selectivity.

-

The Piperazine Core: The central piperazine or piperazinone ring provides the correct orientation and spacing for these interactions, while also contributing to the molecule's overall physicochemical properties, such as solubility.[3]

Data Summary: In Vitro Biological Activity

The following table summarizes representative in vitro data for novel piperazine derivatives, illustrating their potency in different biological assays.

| Compound Class | Target Cell Line / Enzyme | Assay Type | Potency (IC50 / GI50) | Reference |

| Piperazinone Derivatives | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | < 500 µM | [6][7] |

| Piperazinone Derivatives | A549 (Lung Cancer) | Cytotoxicity (MTT) | < 500 µM | [6][7] |

| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 1.00 µM | [17] |

| Quinolinone-Piperazine-Thiazole | T-47D (Breast Cancer) | Cytotoxicity | 2.73 µM | [12] |

| Quinolinone-Piperazine-Thiazole | VEGFR-2 Kinase | Enzyme Inhibition | 46.83 nM | [12] |

| Pyrazolyl Piperidine Analog | Coagulation Factor Xa | Enzyme Inhibition | 13.4 nM | [15] |

Detailed Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of novel this compound derivatives against a panel of human cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Human cancer cell lines (e.g., HT-29, A549, MCF-7)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom microplates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette and plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsinization.

-

Perform a cell count using a hemocytometer and determine cell viability (should be >95%).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-

Add 100 µL of the serially diluted compounds to the respective wells.

-

Incubate the plate for an additional 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO or the solubilization buffer to each well.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. response).

-

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile and promising platform for the discovery of new therapeutic agents. The research highlighted in this guide demonstrates significant potential in both oncology and anticoagulation.[10][15] Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing broader libraries with diverse substitutions to conduct comprehensive SAR studies and optimize potency and selectivity.[1]

-

Multi-Target Ligands: Exploring the design of derivatives that can modulate multiple targets simultaneously, a strategy that is gaining traction for complex diseases like cancer and neuropsychiatric disorders.[18]

-

In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

-

Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and pathways.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Green chemistry approach towards Piperazine: anticancer agents [ouci.dntb.gov.ua]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 14. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]

- 15. Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Exploration of Oxo-piperazin-1-yl-acetic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs with a wide array of pharmacological activities.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency and selectivity, while also improving pharmacokinetic characteristics such as solubility and oral bioavailability. The oxo-piperazin-1-yl-acetic acid scaffold, a specific iteration of this privileged structure, has emerged as a promising framework for the development of novel therapeutics. This guide provides an in-depth exploration of the in silico methodologies employed to investigate the therapeutic potential of these analogs, with a particular focus on their activity as farnesyltransferase inhibitors.

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[2] The attachment of a farnesyl group to Ras is essential for its localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[3][4] Farnesyltransferase inhibitors (FTIs) have been investigated for their potential in treating various malignancies, and the oxo-piperazine core has been identified as a valuable scaffold in the design of such inhibitors.[5]

This technical guide will navigate the reader through a comprehensive in silico workflow for the characterization and optimization of this compound analogs as potential FTase inhibitors. We will delve into the intricacies of molecular docking, molecular dynamics simulations, ADMET prediction, and quantitative structure-activity relationship (QSAR) modeling, providing not just the "how-to" but also the critical "why" behind each step.

The Farnesyltransferase Signaling Pathway: A Prime Target for Intervention

The farnesyltransferase-mediated signaling cascade is a pivotal regulator of cellular function. Its inhibition offers a strategic approach to disrupt aberrant cell signaling in diseases like cancer. The following diagram illustrates the key steps in this pathway and the point of intervention for FTase inhibitors.

Caption: Farnesyltransferase signaling pathway and the inhibitory action of FTIs.

In Silico Drug Discovery Workflow for this compound Analogs

A systematic in silico approach is paramount for the efficient and rational design of novel drug candidates. The following workflow outlines the key computational stages for the investigation of this compound analogs.

Caption: A comprehensive in silico workflow for the discovery of novel drug candidates.

Part 1: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-target interactions.

Protocol: Molecular Docking of this compound Analogs into Farnesyltransferase

This protocol outlines the steps for performing molecular docking using the widely used software, AutoDock Vina.[7]

1. Target Protein Preparation:

- Objective: To prepare the farnesyltransferase protein structure for docking by removing non-essential molecules and adding necessary parameters.

- Steps:

- Download the crystal structure of human farnesyltransferase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SA4, which is a complex of FTase with an inhibitor.[8]

- Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.

- Add polar hydrogens to the protein structure.

- Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

- Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

- Objective: To generate 3D structures of the this compound analogs and prepare them for docking.

- Steps:

- Draw the 2D structures of the analogs using a chemical drawing software like ChemDraw or MarvinSketch.

- Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or the command-line tool Open Babel.

- Assign Gasteiger charges to the ligand atoms.

- Define the rotatable bonds in the ligand.

- Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation:

- Objective: To define the search space for the docking simulation within the active site of the target protein.

- Steps:

- Load the prepared protein PDBQT file into AutoDock Tools (ADT).

- Identify the active site of farnesyltransferase. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature reports. Key residues in the FTase active site include LeuB96, TrpB102, TrpB106, ArgB202, TyrB300, AspB359, and TyrB361.[9]

- Define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

4. Running AutoDock Vina:

- Objective: To perform the docking calculation.

- Steps:

- Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.

- Run AutoDock Vina from the command line, providing the configuration file as input.

- The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

5. Analysis of Results:

- Objective: To analyze the docking results and identify promising candidates.

- Steps:

- Visualize the predicted binding poses of the top-ranked analogs within the active site of farnesyltransferase using a molecular visualization tool.

- Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

- Compare the binding affinities and interaction patterns of different analogs to understand the structure-activity relationship (SAR).

Part 2: Molecular Dynamics Simulations - Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[10]

Protocol: GROMACS for Simulating the Farnesyltransferase-Inhibitor Complex

This protocol provides a general workflow for performing an MD simulation of a protein-ligand complex using GROMACS.[11][12]

1. System Preparation:

- Objective: To prepare the initial system for simulation, including the protein-ligand complex, solvent, and ions.

- Steps:

- Start with the best-docked pose of the this compound analog in the farnesyltransferase active site.

- Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.[11]

- Choose a suitable force field for the protein (e.g., CHARMM36m).

- Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).

- Solvate the system with water molecules (e.g., TIP3P water model).

- Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

2. Energy Minimization:

- Objective: To relax the system and remove any steric clashes or unfavorable geometries.

- Steps:

- Perform energy minimization using the steepest descent algorithm, followed by the conjugate gradient algorithm.

3. Equilibration:

- Objective: To bring the system to the desired temperature and pressure.

- Steps:

- Perform a short simulation under the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature of the system.

- Perform another short simulation under the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

4. Production MD Run:

- Objective: To generate the production trajectory for analysis.

- Steps:

- Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints.

5. Trajectory Analysis:

- Objective: To analyze the MD trajectory to assess the stability of the protein-ligand complex.

- Steps:

- Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess their structural stability over time.

- Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

- Analyze the hydrogen bonds and other non-covalent interactions between the protein and the ligand throughout the simulation.

- Calculate the binding free energy of the complex using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

Part 3: ADMET Prediction - Assessing Drug-Likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction tools can help to identify potential liabilities early in the drug discovery process.[13]

Protocol: ADMET Prediction using SwissADME

SwissADME is a free and user-friendly web server for predicting the ADMET properties of small molecules.[14]

1. Input:

- Objective: To provide the chemical structures of the this compound analogs to the SwissADME server.

- Steps:

- Navigate to the SwissADME website.

- Input the SMILES (Simplified Molecular Input Line Entry System) strings of the analogs into the input box. Multiple SMILES can be entered, one per line.

2. Prediction:

- Objective: To run the ADMET prediction.

- Steps:

- Click the "Run" button.

3. Analysis of Results:

- Objective: To interpret the predicted ADMET properties.

- SwissADME provides a wealth of information, including:

- Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA), number of rotatable bonds, etc.

- Lipophilicity: Consensus LogP value.

- Water Solubility: Predicted solubility in water.

- Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, P-glycoprotein substrate/inhibitor prediction, and cytochrome P450 (CYP) inhibition.

- Drug-likeness: Evaluation based on several rules, including Lipinski's rule of five, Ghose filter, Veber rule, and Egan rule.

- Medicinal Chemistry: Alerts for pan-assay interference compounds (PAINS) and other undesirable structural features.

Data Presentation: Predicted ADMET Properties of Representative Analogs

| Analog | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |

| Analog 1 | 350.4 | 2.5 | 85.3 | High | No | 0 |

| Analog 2 | 420.5 | 3.8 | 95.6 | High | No | 0 |

| Analog 3 | 480.6 | 4.9 | 105.9 | Low | No | 1 |

| Analog 4 | 380.4 | 3.1 | 90.1 | High | Yes | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 4: QSAR Modeling - Correlating Structure with Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5]

Protocol: 2D-QSAR Modeling Workflow

1. Data Set Preparation:

- Objective: To compile a dataset of this compound analogs with their corresponding biological activity data (e.g., IC50 values for farnesyltransferase inhibition).

- Steps:

- Gather a set of at least 20-30 analogs with experimentally determined activities.

- Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).

2. Descriptor Calculation:

- Objective: To calculate molecular descriptors that numerically represent the chemical structures of the analogs.

- Steps:

- Use software like PaDEL-Descriptor or Mordred to calculate a wide range of 2D descriptors, such as constitutional, topological, and electronic descriptors.

3. Descriptor Selection and Model Building:

- Objective: To select the most relevant descriptors and build a predictive QSAR model.

- Steps:

- Use a feature selection algorithm (e.g., genetic algorithm, stepwise multiple linear regression) to identify a subset of descriptors that are highly correlated with the biological activity.

- Use a statistical method, such as multiple linear regression (MLR), to build the QSAR model.

4. Model Validation:

- Objective: To assess the statistical significance and predictive power of the QSAR model.

- Steps:

- Internal Validation: Use cross-validation techniques (e.g., leave-one-out cross-validation) on the training set to assess the robustness of the model. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

- External Validation: Use the test set to evaluate the predictive ability of the model on new, unseen data. The predictive R² (pred_R²) is a key metric for external validation.

Data Presentation: Hypothetical QSAR Model for FTase Inhibition

Equation: pIC50 = 0.85 * (ALogP) - 0.02 * (TPSA) + 0.15 * (nRotB) + 3.5

Statistical Parameters:

-

R² = 0.85

-

q² = 0.75

-

pred_R² = 0.80

Note: The equation and statistical parameters are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a powerful and efficient framework for the discovery and optimization of novel this compound analogs as potential therapeutic agents. By integrating molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain deep insights into the structure-activity relationships of these compounds and prioritize the most promising candidates for synthesis and experimental testing. The focus on farnesyltransferase inhibition highlights a key therapeutic avenue for this chemical scaffold, particularly in the context of cancer. Future work should aim to expand the in silico analysis to other potential targets and to validate the computational predictions through rigorous in vitro and in vivo studies, ultimately paving the way for the development of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 3. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular dynamic simulations and structure-based pharmacophore development for farnesyltransferase inhibitors discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular dynamics simulations on the critical states of the farnesyltransferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. "Synthesis of a Novel RAS Farnesyl Protein Transferase Inhibitor" by Mark F. Mechelke and Anna Mikolchak [repository.stcloudstate.edu]

- 13. Farnesyl diphosphate synthase inhibitors from in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vHTS and 3D-QSAR for the Identification of Novel Phyto-inhibitors of Farnesyltransferase: Validation of Ascorbic Acid inhibition of Farnesyltransferase in an Animal Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Ranolazine, a Late Sodium Current Inhibitor Containing an Oxo-piperazin-1-yl-acetic acid Moiety

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The compound "Oxo-piperazin-1-yl-acetic acid" represents a core chemical scaffold found in various pharmacologically active agents. This guide focuses on the mechanism of action of Ranolazine , a prominent anti-anginal drug that features this moiety. Ranolazine's primary therapeutic effect is achieved through the selective inhibition of the late inward sodium current (INa) in cardiomyocytes.[1] This action mitigates the ionic imbalances that occur during myocardial ischemia, specifically preventing the intracellular sodium and subsequent calcium overload that leads to myocardial dysfunction.[2][3] This document provides a comprehensive exploration of Ranolazine's molecular interactions, its effects on cardiac electrophysiology, and the key experimental methodologies used to elucidate its mechanism.

Introduction: The Significance of the Late Sodium Current in Cardiac Pathophysiology

Under normal physiological conditions, the influx of sodium ions through voltage-gated sodium channels is rapid and transient, responsible for the upstroke of the cardiac action potential. However, in pathological states such as myocardial ischemia, a small, persistent "late" sodium current (late INa) is enhanced.[4][5] This sustained inward current leads to an accumulation of intracellular sodium. The elevated intracellular sodium concentration disrupts the normal function of the sodium-calcium exchanger (NCX), causing a reversal of its activity and leading to an influx of calcium ions.[6] This resulting calcium overload is a central driver of ischemic injury, contributing to:

-

Increased Diastolic Wall Tension: Impaired myocardial relaxation leads to increased stiffness and reduced coronary blood flow.[1]

-

Mechanical Dysfunction: Inefficient contraction and relaxation cycles reduce cardiac output.

-

Electrical Instability: The altered ionic environment can trigger arrhythmias.[2]

Ranolazine, a piperazine derivative, directly targets this pathological late INa, offering a unique therapeutic approach compared to traditional anti-anginal agents that primarily modulate hemodynamics.[7][8]

Molecular Mechanism of Action: Selective Inhibition of the Late Sodium Current

Ranolazine's principal mechanism of action is the concentration-, voltage-, and frequency-dependent inhibition of the late INa in cardiac myocytes.[4][9] By selectively blocking this current, Ranolazine prevents the downstream cascade of sodium and calcium overload.[5][6] This targeted action allows Ranolazine to exert its anti-ischemic effects without significantly altering heart rate or blood pressure, a notable advantage over beta-blockers and calcium channel blockers.[1][8]

The inhibition of the late INa by Ranolazine leads to a reduction in intracellular calcium levels.[10] This, in turn, decreases the tension in the heart wall, thereby lowering the oxygen requirement of the cardiac muscle.[10]

Signaling Pathway of Ranolazine's Action

Caption: Ranolazine's inhibition of the late sodium current.

Secondary Pharmacological Effects

While the inhibition of late INa is the primary mechanism, Ranolazine also exhibits effects on other ion channels, which contribute to its overall electrophysiological profile.

-

Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Ranolazine inhibits the IKr current, which is encoded by the hERG gene.[11] This action leads to a modest prolongation of the action potential duration and the QT interval on an electrocardiogram (ECG).[7][10] However, this effect is not associated with an increased risk of torsades de pointes, a type of ventricular tachycardia.[12] This is likely due to Ranolazine's concurrent inhibition of the late INa, which counteracts the proarrhythmic potential of IKr blockade.[12]

-

Effects on Other Ion Currents: Ranolazine has been shown to inhibit other cardiac ion currents at higher concentrations, including the late L-type calcium current (ICa,L) and the peak sodium current (peak INa), particularly in atrial myocytes.[11][12]

Experimental Elucidation of Ranolazine's Mechanism

The mechanism of action of Ranolazine has been delineated through a series of preclinical and clinical investigations.

In Vitro Electrophysiology: Patch-Clamp Studies

The gold-standard technique for characterizing the effects of a compound on specific ion channels is the patch-clamp technique .

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Late INa in Isolated Cardiomyocytes

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or dog).

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a myocyte, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to isolate and measure the late INa. This typically involves a depolarizing pulse to a potential that inactivates the majority of the transient sodium current, allowing for the measurement of the sustained late component.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed before and after the application of Ranolazine at various concentrations to determine its inhibitory effect and calculate the IC50.

Preclinical and Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Ranolazine in treating chronic stable angina.

| Clinical Trial | Key Findings |

| MARISA (Monotherapy Assessment of Ranolazine in Stable Angina) | Demonstrated a dose-dependent increase in exercise duration in patients with chronic stable angina.[13] |

| CARISA (Combination Assessment of Ranolazine in Stable Angina) | Showed that Ranolazine, when added to standard anti-anginal therapy (atenolol, amlodipine, or diltiazem), significantly improved exercise duration and reduced the frequency of angina attacks and nitroglycerin use.[14] |

| ERICA (Efficacy of Ranolazine in Chronic Angina) | Confirmed that Ranolazine was effective in reducing angina frequency and nitroglycerin consumption in patients already receiving the maximum recommended dose of amlodipine.[14] |

| MERLIN-TIMI 36 (Metabolic Efficiency with Ranolazine for Less Ischemia in Non-ST-Elevation Acute Coronary Syndromes) | While not showing a reduction in the primary endpoint of cardiovascular death, myocardial infarction, or recurrent ischemia, it did demonstrate a reduction in recurrent ischemia and worsening angina in a subgroup of patients with prior chronic angina.[2] |

These trials have consistently shown that Ranolazine improves exercise tolerance and reduces anginal symptoms.[13][14]

Drug Metabolism and Interactions

Ranolazine is primarily metabolized by the cytochrome P450 enzyme CYP3A and to a lesser extent by CYP2D6.[10] Consequently, its plasma concentration can be significantly affected by co-administration with strong inhibitors or inducers of these enzymes. Caution is advised when prescribing Ranolazine with drugs such as ketoconazole (a strong CYP3A inhibitor) or rifampin (a strong CYP3A inducer).[10]

Conclusion

Ranolazine, a compound containing the this compound scaffold, represents a significant advancement in the management of chronic angina. Its novel mechanism of action, centered on the selective inhibition of the late sodium current, addresses the underlying ionic disturbances of myocardial ischemia.[5][15] This targeted approach allows for effective anti-anginal efficacy without the hemodynamic side effects commonly associated with traditional therapies.[1] A thorough understanding of its molecular pharmacology, as detailed in this guide, is essential for researchers and clinicians working to further refine the treatment of ischemic heart disease.

References

- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 2. Emerging clinical role of ranolazine in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 6. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ovid.com [ovid.com]

- 9. droracle.ai [droracle.ai]

- 10. Ranolazine - Wikipedia [en.wikipedia.org]

- 11. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ranolazine Reduces Angina in Women with Ischemic Heart Disease: Results of an Open-Label, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bjcardio.co.uk [bjcardio.co.uk]

- 15. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

The Oxo-piperazin-1-yl-acetic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Introduction: The Versatility of the Piperazine Core

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1] Its unique physicochemical properties—such as its basicity, solubility, and conformational rigidity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The six-membered ring with two nitrogen atoms in a 1,4-relationship provides a versatile platform for introducing a variety of substituents, thereby enabling fine-tuning of biological activity.[2] This guide focuses on a specific, yet highly adaptable, subset of this chemical class: the oxo-piperazin-1-yl-acetic acid core. We will delve into the structure-activity relationship (SAR) studies of this scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The this compound moiety offers several key points for chemical modification, allowing for a systematic exploration of the chemical space and its impact on biological targets. Understanding the causality behind experimental choices in modifying this core is paramount to designing potent and selective therapeutic agents.

The Core Scaffold: Opportunities for Derivatization

The fundamental structure of this compound presents three primary regions for modification, each offering a unique opportunity to influence the molecule's interaction with biological systems. A systematic approach to derivatization is crucial for building a comprehensive SAR model.

Figure 1: Key regions for derivatization of the this compound core.

Synthetic Strategies: Building the Analog Library

A robust SAR study is underpinned by the efficient synthesis of a diverse library of analogs. The general synthetic approach to this compound derivatives is modular, allowing for the introduction of various substituents in a controlled manner.

General Synthetic Workflow

The synthesis typically commences with a suitably substituted piperazine, which is then elaborated at the N-1 and N-4 positions. The following diagram illustrates a common synthetic pathway.

Figure 2: A generalized synthetic workflow for creating a library of this compound analogs.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol outlines the synthesis of a 2-(4-aryl-piperazin-1-yl)-N-phenylacetamide derivative, a common structural motif in this class of compounds.

Step 1: Synthesis of 1-(Chloroacetyl)-4-arylpiperazine

-

To a stirred solution of the desired N-arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl piperazine intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(4-Aryl-piperazin-1-yl)-N-phenylacetamide

-

Dissolve the crude 1-(chloroacetyl)-4-arylpiperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Add the desired aniline (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final compound.[3][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be profoundly influenced by the nature of the substituents at the key modification points.

Region 1: The Acetic Acid Moiety

The acetic acid group is a critical interaction point. Conversion of the carboxylic acid to various amides is a common strategy to modulate activity, solubility, and cell permeability.

-

Primary and Secondary Amides: The formation of amides, particularly with anilines or benzylamines, often leads to compounds with a range of biological activities, including antimicrobial and anticancer effects.[5][6] The nature of the substituent on the amide's phenyl ring is crucial.

-

Electron-Withdrawing vs. Electron-Donating Groups: In many cases, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the terminal phenyl ring of the amide can enhance potency.[7] Conversely, electron-donating groups may reduce activity. This suggests that the electronic properties of this region play a significant role in target engagement.

Region 2: The N-4 Substituent

The substituent at the N-4 position of the piperazine ring is arguably the most critical determinant of a compound's overall pharmacological profile and target selectivity.